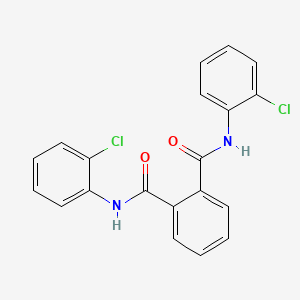![molecular formula C6H11Cl2OPS B12128707 dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) is a chemical compound with the molecular formula C6H10Cl2OPS. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphonothioic dichloride group attached to a 3-propoxypropenyl moiety.
Méthodes De Préparation
The synthesis of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phosphorus trichloride with a suitable alcohol, followed by the introduction of sulfur and the 3-propoxypropenyl group. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic dichloride derivatives with different substituents.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkoxy or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: This compound is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) exerts its effects involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) can be compared with other similar compounds, such as:
Phosphonothioic dichloride, phenyl-: This compound has a phenyl group instead of the 3-propoxypropenyl group, leading to different chemical properties and applications.
Dimethylphosphinic chloride: This compound has two methyl groups attached to the phosphorus atom, resulting in different reactivity and uses.
The uniqueness of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C6H11Cl2OPS |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+ |
Clé InChI |
AISDOOLCVLSTFX-ZZXKWVIFSA-N |
SMILES isomérique |
CCCOC/C=C/P(=S)(Cl)Cl |
SMILES canonique |
CCCOCC=CP(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate](/img/structure/B12128624.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128627.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)

![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)

![4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12128657.png)
![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
![Methyl 4-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B12128669.png)
![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
